molecular formula C25H50O8S B135573 Hexa(ethylene glycol)mono-11-(acetylthio)undecyl ether CAS No. 130727-53-6

Hexa(ethylene glycol)mono-11-(acetylthio)undecyl ether

Cat. No. B135573
M. Wt: 510.7 g/mol
InChI Key: YQZGQQAPWBBCSS-UHFFFAOYSA-N
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Description

Hexa(ethylene glycol)mono-11-(acetylthio)undecyl ether is a chemical compound with the empirical formula C25H50O8S . It has a molecular weight of 510.72 . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of Hexa(ethylene glycol)mono-11-(acetylthio)undecyl ether involves complex compounds for self-assembled monolayers. One method to obtain inherently unstable free thiols is by deprotecting a free thiol from its protected derivative using hydrolyzing agents .


Molecular Structure Analysis

The molecular structure of Hexa(ethylene glycol)mono-11-(acetylthio)undecyl ether is represented by the canonical SMILES string CC(=O)SCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO .


Chemical Reactions Analysis

In the context of chemical reactions, this compound is involved in the synthesis of complex compounds for self-assembled monolayers. The process involves deprotecting a free thiol from its protected derivative using hydrolyzing agents .


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.4782 and a density of 1.0474 g/mL at 25 °C . It’s stored at a temperature of -20°C .

Scientific Research Applications

Polymer and Surface Chemistry

Ethylene glycol derivatives, including hexa(ethylene glycol) chains, play a crucial role in the synthesis of polymers and surface-active agents. The preparation of oligo(ethylene glycol)-terminated alkane-disulfides, for instance, demonstrates the utility of ethylene glycol chains in creating self-assembled monolayers (SAMs) that are more stable and well-ordered than traditional undecane homologues (Clark & Dugan, 2006). This research highlights the importance of ethylene glycol derivatives in modifying surface properties, potentially including those of hexa(ethylene glycol)mono-11-(acetylthio)undecyl ether.

Drug Delivery Systems

Ethylene glycol derivatives are also pivotal in drug delivery systems, leveraging their biocompatibility and solubilizing properties. The study on amphipathic hyperbranched polymeric thioxanthone photoinitiators (AHPTXs) illustrates the incorporation of ethylene glycol units into polymers to enhance solubility and efficiency in photopolymerization, relevant for biomedical applications (Wen et al., 2009). This suggests potential avenues for hexa(ethylene glycol)mono-11-(acetylthio)undecyl ether in similar contexts, especially in formulations requiring improved solubility and biocompatibility.

Nanotechnology and Material Science

In nanotechnology and material science, ethylene glycol derivatives contribute to the design of novel materials with specific functionalities. The synthesis and characterization of neutral linear amphiphilic homopolymers prepared by atom transfer radical polymerization, where ethylene glycol plays a role in achieving amphiphilic properties, indicate the versatility of these compounds in forming micelles and reverse micelles in various solvents (Wang et al., 2014). This underscores the potential for hexa(ethylene glycol) derivatives in creating advanced materials for targeted applications.

Safety And Hazards

Hexa(ethylene glycol)mono-11-(acetylthio)undecyl ether is classified under Eye Irrit. 2 - Skin Sens. 1 hazard classifications . It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O8S/c1-25(27)34-24-10-8-6-4-2-3-5-7-9-12-28-14-16-30-18-20-32-22-23-33-21-19-31-17-15-29-13-11-26/h26H,2-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZGQQAPWBBCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584864
Record name S-(29-Hydroxy-12,15,18,21,24,27-hexaoxanonacosan-1-yl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate

CAS RN

130727-53-6
Record name S-(29-Hydroxy-12,15,18,21,24,27-hexaoxanonacosan-1-yl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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